molecular formula C9H15NO3 B13319024 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid

3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid

Cat. No.: B13319024
M. Wt: 185.22 g/mol
InChI Key: PQBQNXDDBOBJIG-UHFFFAOYSA-N
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Description

3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethyl group and a carboxylic acid group. It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidine ring. The ethyl group can be introduced via alkylation reactions, and the carboxylic acid group can be added through oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the carboxylic acid functionality allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(1-ethyl-5-oxopyrrolidin-2-yl)propanoic acid

InChI

InChI=1S/C9H15NO3/c1-2-10-7(3-5-8(10)11)4-6-9(12)13/h7H,2-6H2,1H3,(H,12,13)

InChI Key

PQBQNXDDBOBJIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CCC1=O)CCC(=O)O

Origin of Product

United States

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